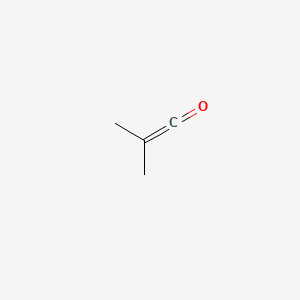
Dimethylketene
概要
説明
Dimethylketene is an organic compound belonging to the ketene family, characterized by the presence of two consecutive double bonds (C=C=O). It is a highly reactive molecule due to its unique structure, which makes it valuable in various chemical reactions and industrial applications.
準備方法
Dimethylketene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-chloropropanoyl chloride using a strong base such as potassium tert-butoxide. Another method includes the pyrolysis of its polyester, which is formed by the base-catalyzed polymerization of this compound . Industrial production often involves the direct dimerization of this compound in the presence of aluminum chloride or trialkyl phosphites .
化学反応の分析
Dimethylketene undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts readily with nucleophiles, electrophiles, and reagents with labile hydrogen atoms.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form cyclic compounds.
Polymerization: In the absence of ketenophiles, this compound can undergo self-addition to form oligomers and polymers.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethylketene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyesters and polyketones, which have applications in the production of biodegradable plastics and other materials.
Organic Synthesis: Due to its high reactivity, this compound is used as an intermediate in the synthesis of various organic compounds.
Industrial Applications: It is employed in the production of hydrophobic paper sizing agents and other industrial chemicals.
作用機序
The reactivity of dimethylketene is primarily due to its unique structure, which features two consecutive double bonds. This structure allows it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions. The addition of water or alcohols to this compound involves a cyclic, hydrogen-bonded transition state . The presence of hydroxide or hydrogen ions can significantly affect the rate of these reactions .
類似化合物との比較
Dimethylketene is similar to other ketenes, such as diethylketene and diphenylketene. it is unique in its reactivity and the types of polymers it can form. For example, while diethylketene and diphenylketene can also undergo polymerization, the resulting polymers have different properties and applications . Other similar compounds include alkylidene ketenes, which are more difficult to access and have different reactivity profiles .
Conclusion
This compound is a highly reactive and versatile compound with numerous applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of various organic compounds and polymers
特性
IUPAC Name |
2-methylprop-1-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKWPVSGXHSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-18-8 | |
| Record name | 1-Propen-1-one, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10208530 | |
| Record name | 1-Propen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-26-5 | |
| Record name | 1-Propen-1-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















